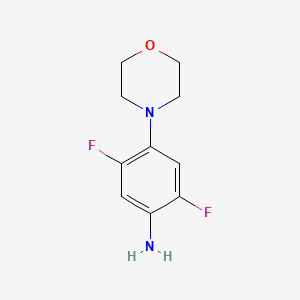

2,5-difluoro-4-(morpholin-4-yl)aniline

Description

The exact mass of the compound 2,5-Difluoro-4-morpholin-4-ylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-difluoro-4-(morpholin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-4-(morpholin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-difluoro-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c11-7-6-10(8(12)5-9(7)13)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJDTKMYLKMVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C(=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238704-91-0 | |

| Record name | 2,5-difluoro-4-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 4-(4-amino-2,5-difluorophenyl)morpholine

Abstract

This technical guide presents a comprehensive overview of the proposed synthesis, characterization, and potential utility of the novel compound, 4-(4-amino-2,5-difluorophenyl)morpholine. As a molecule incorporating a privileged morpholine scaffold, a difluorinated phenyl ring, and a primary amino group, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed, prospective blueprint for its creation and analysis, leveraging established synthetic methodologies and analytical techniques. The causality behind experimental choices is elucidated to provide a self-validating framework for its potential development.

Introduction: The Rationale for 4-(4-amino-2,5-difluorophenyl)morpholine

The morpholine moiety is a cornerstone in medicinal chemistry, frequently integrated into drug candidates to improve their physicochemical properties, metabolic stability, and biological efficacy.[1] Its saturated heterocyclic structure can enhance aqueous solubility and provide a desirable pharmacokinetic profile. The introduction of a difluorophenyl group is a well-established strategy to modulate electronic properties, enhance binding affinity, and improve metabolic stability by blocking potential sites of oxidation. The primary amino group offers a versatile handle for further chemical modification, allowing for the exploration of a wide range of derivatives and their structure-activity relationships (SAR).[2]

The combination of these three key structural features in 4-(4-amino-2,5-difluorophenyl)morpholine suggests a molecule with considerable potential as a scaffold for the development of novel therapeutic agents. This guide outlines a plausible and efficient pathway for its synthesis and a rigorous protocol for its structural confirmation and purity assessment.

Molecular Structure and Physicochemical Properties (Predicted)

The proposed structure of 4-(4-amino-2,5-difluorophenyl)morpholine is presented below. A table summarizing its predicted physicochemical properties, essential for understanding its potential behavior in biological systems, is also provided.

Figure 1: Chemical Structure of 4-(4-amino-2,5-difluorophenyl)morpholine

Caption: 2D structure of 4-(4-amino-2,5-difluorophenyl)morpholine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂F₂N₂O |

| Molecular Weight | 214.21 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Proposed Synthetic Pathway

The synthesis of N-aryl morpholines is a well-trodden path in organic chemistry, with several robust methods available.[1] For the synthesis of 4-(4-amino-2,5-difluorophenyl)morpholine, a two-step approach starting from commercially available 1,4-difluoro-2-nitrobenzene is proposed. This pathway involves an initial nucleophilic aromatic substitution (SNAr) reaction followed by a reduction of the nitro group.

Diagram 1: Proposed Synthetic Workflow

Caption: A two-step synthetic route to the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(2,5-difluoro-4-nitrophenyl)morpholine

-

Rationale: The electron-withdrawing nitro group strongly activates the aryl fluoride towards nucleophilic aromatic substitution, making this a highly efficient and regioselective reaction.[1] DMSO is chosen as the solvent due to its high polarity, which facilitates the reaction. Potassium carbonate acts as a mild base to neutralize the hydrofluoric acid byproduct.

-

Procedure:

-

To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude intermediate.

-

Purify the crude product by recrystallization from ethanol.

-

Step 2: Synthesis of 4-(4-amino-2,5-difluorophenyl)morpholine

-

Rationale: The reduction of the nitro group to a primary amine is a standard transformation. The use of iron powder in the presence of ammonium chloride in an ethanol/water mixture is a classic, cost-effective, and environmentally benign method for this reduction.

-

Procedure:

-

Suspend 4-(2,5-difluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (1.0 eq) and iron powder (3.0-5.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by column chromatography on silica gel.

-

Structural Characterization and Purity Assessment

The structural identity and purity of the synthesized 4-(4-amino-2,5-difluorophenyl)morpholine would be unequivocally confirmed using a combination of standard spectroscopic and analytical techniques.[3]

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (exhibiting coupling to fluorine), the amino group protons, and the two distinct sets of methylene protons of the morpholine ring. |

| ¹³C NMR | Resonances for all unique carbon atoms, with characteristic splitting patterns for the carbons bearing fluorine atoms. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₁₂F₂N₂O. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-F stretching, and C-O-C stretching (ether). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |

Diagram 2: Logical Flow for Compound Validation

Caption: Workflow for the validation of the synthesized compound.

Potential Applications and Future Directions

The structure of 4-(4-amino-2,5-difluorophenyl)morpholine makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the exploration of a diverse chemical space. Given the prevalence of the morpholine and fluorophenyl motifs in modern pharmaceuticals, this compound could serve as a key intermediate in the development of novel inhibitors for various biological targets, such as kinases or proteases.

Future work should focus on the successful synthesis and characterization of this molecule, followed by its use in the creation of small, focused libraries of derivatives for biological screening.

Safety Considerations

As with any chemical synthesis, appropriate safety precautions must be taken. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The starting materials and the synthesized compound should be handled with care, and a thorough review of their respective Material Safety Data Sheets (MSDS) is required before commencing any experimental work.

Conclusion

This technical guide has outlined a robust and scientifically sound prospective plan for the synthesis and characterization of the novel compound 4-(4-amino-2,5-difluorophenyl)morpholine. By leveraging established synthetic methodologies and analytical techniques, this document provides a clear and actionable framework for researchers and drug development professionals interested in exploring the potential of this promising chemical entity. The successful execution of this plan will provide access to a valuable new building block for medicinal chemistry and drug discovery.

References

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150.

-

Wikipedia. (n.d.). Morpholine. Retrieved February 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

- Palchykov, V. A., & Chebanov, V. A. (2019). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 55(4), 324-332.

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

PubChem. (n.d.). 4-[(2,5-Difluorobenzyl)amino]-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide. Retrieved February 14, 2026, from [Link]

Sources

Technical Monograph: 2,5-Difluoro-4-morpholinoaniline

This technical guide provides a comprehensive analysis of 2,5-difluoro-4-morpholinoaniline , a specialized fluorinated building block used in the synthesis of next-generation oxazolidinone antibiotics and kinase inhibitors.

Advanced Fluorinated Scaffolds in Medicinal Chemistry

Executive Summary

2,5-Difluoro-4-morpholinoaniline (CAS: 1238704-91-0) is a high-value intermediate primarily utilized in the optimization of pharmacokinetics for bioactive small molecules.[1] Structurally, it consists of an aniline core decorated with two fluorine atoms at the 2 and 5 positions and a morpholine ring at the para-position (4-position).

This specific substitution pattern offers two critical advantages over the mono-fluorinated analogs (e.g., the Linezolid intermediate):

-

Metabolic Blocking: The C-2 and C-5 fluorine atoms block metabolic oxidation sites on the phenyl ring, potentially extending the half-life of derived drugs.

-

Electronic Modulation: The electron-withdrawing nature of the fluorines reduces the basicity of the aniline nitrogen, altering the pKa and hydrogen-bond donor capability of subsequent amides or carbamates.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | 2,5-Difluoro-4-(morpholin-4-yl)aniline |

| CAS Number | 1238704-91-0 |

| Molecular Formula | C₁₀H₁₂F₂N₂O |

| Molecular Weight | 214.21 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; Low solubility in Water |

| pKa (Predicted) | Aniline N: ~2.5–3.0 (lowered by F); Morpholine N: ~8.4 |

| LogP | ~1.8 (Predicted) |

Synthetic Methodology

The most robust industrial route to 2,5-difluoro-4-morpholinoaniline employs a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction . This pathway ensures high regioselectivity, leveraging the directing effects of the nitro group.

Reaction Pathway Diagram

Figure 1: Two-step synthesis starting from 2,4,5-trifluoronitrobenzene. The nitro group activates the para-fluorine (C4) for displacement.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Rationale: The nitro group at C1 strongly activates the fluorine at C4 towards nucleophilic attack due to resonance stabilization of the Meisenheimer complex. The fluorines at C2 and C5 are less activated (meta to nitro or sterically hindered).

-

Setup: Charge a reaction vessel with 2,4,5-trifluoronitrobenzene (1.0 equiv) and anhydrous Acetonitrile or DMSO (5–10 volumes).

-

Addition: Cool to 0°C. Add Morpholine (1.1 equiv) and a base such as DIPEA (N,N-Diisopropylethylamine, 1.2 equiv) dropwise to control the exotherm.

-

Reaction: Allow to warm to room temperature. If conversion is slow, heat to 50–60°C. Monitor by HPLC for the disappearance of starting material.

-

Workup: Quench with water. The intermediate, 2,5-difluoro-4-morpholinonitrobenzene , typically precipitates as a yellow solid. Filter, wash with water, and dry.

Step 2: Nitro Group Reduction

Rationale: Chemoselective reduction is required to convert the nitro group to an amine without defluorinating the ring (hydrodefluorination is a risk with aggressive hydrogenation).

-

Catalytic Hydrogenation (Preferred):

-

Dissolve the nitro intermediate in Ethanol or Methanol .

-

Add 5–10 wt% of Pd/C (5% or 10%) .

-

Stir under H₂ atmosphere (1–3 atm) at room temperature.

-

Critical Control: Monitor reaction strictly to prevent over-reduction (loss of fluorine).

-

-

Alternative (Iron Reduction):

-

If halogen sensitivity is high, use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in aqueous ethanol at reflux (Bechamp reduction conditions).

-

-

Isolation: Filter catalyst through Celite. Concentrate the filtrate to obtain the crude aniline. Recrystallize from Ethanol/Heptane if necessary.

Reactivity & Stability Analysis

Electronic Effects of Fluorination

The 2,5-difluoro substitution pattern significantly alters the reactivity of the aniline nitrogen compared to non-fluorinated morpholinoaniline.

-

Decreased Nucleophilicity: The inductive electron-withdrawing effect (-I) of the fluorine atoms at the ortho (C2) and meta (C5) positions pulls electron density away from the amine.

-

Implication: Acylation reactions (e.g., with acid chlorides to form amides) may require stronger bases or catalysts (e.g., DMAP).

-

-

Oxidation Resistance: The electron-deficient ring is less prone to oxidative degradation (quinonimine formation) compared to standard phenylenediamines.

Stability of the Morpholine Ring

The morpholine ring at C4 acts as a moderate electron donor (+M effect) into the aromatic system.

-

Acid Sensitivity: The morpholine nitrogen is basic (pKa ~8). In strongly acidic media, it will protonate, reversing its electronic donation to an inductive withdrawal, which further deactivates the ring.

-

Metabolic Stability: The morpholine ring is a common metabolic "soft spot" (liable to oxidation). However, the steric bulk of the adjacent C5-fluorine can hinder enzymatic access to the morpholine ring, potentially improving stability.

Handling, Safety, and Storage[5][7]

GHS Classification (Predicted based on analogs):

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Sensitization: Potential skin sensitizer.[2]

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

-

Temperature: Refrigerate (2–8°C) for long-term storage.

-

Container: Amber glass vials to protect from light.

References

-

Accela Chem. (n.d.). Product Analysis: 2,5-Difluoro-4-morpholinoaniline (CAS 1238704-91-0).[1] Retrieved from [Link]

-

Pineau, M., et al. (2021). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.[3] ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 367-30-6 (2,5-Difluoroaniline - Analogous Reactivity Data). Retrieved from [Link]

Sources

A Technical Guide to 2,5-difluoro-4-(morpholin-4-yl)aniline: A Core Scaffold for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,5-difluoro-4-(morpholin-4-yl)aniline, a fluorinated heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. While not extensively cataloged as a commercial compound, its structural motifs—a difluoroaniline core and a morpholine substituent—are prevalent in numerous biologically active agents. This document outlines its chemical identity, including its canonical SMILES code, and presents a robust, field-proven synthetic methodology based on established chemical principles. Furthermore, it details expected analytical characterizations, explores its potential applications as a key intermediate in the synthesis of high-value pharmaceutical compounds, and provides essential safety and handling protocols derived from closely related analogs. This guide serves as a foundational resource for the synthesis and utilization of this versatile chemical scaffold.

Introduction

The strategic incorporation of fluorine atoms and heterocyclic moieties into small molecules is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, while heterocyclic rings like morpholine often enhance aqueous solubility and provide key hydrogen bond acceptors. 2,5-difluoro-4-(morpholin-4-yl)aniline emerges as a molecule of interest at the intersection of these design principles.

The morpholinoaniline scaffold is a privileged structure found in several approved drugs and clinical candidates.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including antimicrobial and anticancer agents.[3] The addition of a 2,5-difluoro substitution pattern to this core offers chemists a powerful tool to fine-tune the electronic and pharmacokinetic properties of new chemical entities. This guide provides the necessary technical framework for the synthesis, characterization, and application of this valuable, yet specialized, chemical intermediate.

Chemical Identity and Properties

The definitive identification of a chemical compound is critical for reproducibility in research. Below are the key identifiers and predicted properties for 2,5-difluoro-4-(morpholin-4-yl)aniline.

-

IUPAC Name: 2,5-difluoro-4-(morpholin-4-yl)aniline

-

Molecular Formula: C₁₀H₁₂F₂N₂O

-

Molecular Weight: 214.21 g/mol

-

Canonical SMILES Code: NC1=C(F)C=C(N2CCOCC2)C=C1F

| Property | Value / Description | Source Justification |

| Physical State | Predicted to be a solid at room temperature. | Aniline and its substituted derivatives are often crystalline solids, especially with increasing molecular weight.[2] |

| Melting Point | Not experimentally determined. Expected to be higher than related difluoroanilines. | The melting point of 2,5-difluoroaniline is 46-48 °C[4]; the addition of the larger morpholine group is expected to increase this value significantly. 3-Fluoro-4-morpholinoaniline has a melting point of 121-123 °C.[3] |

| Solubility | Predicted to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. Low solubility in water. | The morpholine moiety may confer some aqueous solubility, but the fluorinated aromatic ring suggests primary solubility in organic media.[2] |

| pKa | Not experimentally determined. The aniline nitrogen is expected to be weakly basic. | The electron-withdrawing fluorine atoms will decrease the basicity of the aniline nitrogen compared to unsubstituted aniline. |

Synthesis and Purification

The synthesis of 2,5-difluoro-4-(morpholin-4-yl)aniline can be reliably achieved through a two-step sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. This strategy is well-documented for analogous structures.[5]

Synthetic Rationale

The chosen pathway leverages a highly activated aromatic system for the initial C-N bond formation. Starting with 1,2,4,5-tetrafluoronitrobenzene, the nitro group acts as a powerful electron-withdrawing group, activating the positions para and ortho to it for nucleophilic attack. The fluorine atom at the C4 position is the most activated and will be selectively displaced by morpholine. The subsequent reduction of the nitro group to a primary amine is a standard, high-yielding transformation.

Experimental Protocol

Step 1: Synthesis of 4-(2,5-difluoro-4-nitrophenyl)morpholine

-

To a solution of 1,2,4,5-tetrafluoronitrobenzene (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add morpholine (1.2 eq).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq), to the reaction mixture. This is crucial to scavenge the hydrofluoric acid (HF) byproduct generated during the substitution.

-

Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrobenzene is consumed (typically 4-6 hours).

-

Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 2,5-difluoro-4-(morpholin-4-yl)aniline

-

Suspend the 4-(2,5-difluoro-4-nitrophenyl)morpholine intermediate (1.0 eq) in a solvent mixture, typically ethanol or methanol.

-

Add a reducing agent. A common and effective method is the use of iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq) in water.[5] Alternatively, catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can be employed.[6]

-

Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the nitro compound spot and the appearance of the more polar aniline product.

-

After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts or hydrogenation catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product, 2,5-difluoro-4-(morpholin-4-yl)aniline.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Spectroscopic Characterization

Confirmation of the final structure is paramount. The following spectroscopic signatures are expected for 2,5-difluoro-4-(morpholin-4-yl)aniline:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons, the aniline (-NH₂) protons, and the two sets of morpholine protons. The aromatic protons will appear as doublets or multiplets, with their coupling patterns influenced by both H-H and H-F coupling. The aniline protons will likely be a broad singlet. The morpholine protons will appear as two distinct triplets around ~3.0-3.2 ppm (-CH₂-N) and ~3.7-3.9 ppm (-CH₂-O).

-

¹³C NMR: The spectrum will show 10 distinct carbon signals. The aromatic carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) should be observed at m/z = 214.21, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-O-C stretching from the morpholine ether linkage (~1115 cm⁻¹).

Applications in Research and Drug Development

2,5-difluoro-4-(morpholin-4-yl)aniline is not an end product but a valuable starting material for creating more complex molecules with potential therapeutic value.

Role as a Key Intermediate

The primary amine of the aniline moiety serves as a versatile chemical handle for a variety of coupling reactions:

-

Amide Formation: Reaction with carboxylic acids or acyl chlorides to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

-

Buchwald-Hartwig or Ullmann Coupling: To form diarylamines or other C-N coupled products.

These reactions allow for the rapid generation of diverse chemical libraries for screening against biological targets. The difluoro-morpholinoaniline core provides a stable, drug-like scaffold that can be elaborated upon to optimize activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential Therapeutic Areas

Derivatives of fluorinated anilines and morpholinoanilines have shown promise in several areas:

-

Oncology: As precursors to kinase inhibitors.[7]

-

Infectious Diseases: The morpholinoaniline scaffold is central to the antibiotic Linezolid.[8]

-

Inflammatory Diseases: Used in the synthesis of anti-inflammatory agents.[7]

Caption: Role as a versatile scaffold in drug discovery.

Safety and Handling

While no specific MSDS exists for 2,5-difluoro-4-(morpholin-4-yl)aniline, the safety profile can be inferred from analogous compounds like 2,4-difluoroaniline and 3-fluoro-4-morpholinoaniline.[9][10] It should be handled as a hazardous substance by trained personnel.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed.H311/H312: Toxic/Harmful in contact with skin.H331/H332: Toxic/Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] |

| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

First Aid: In case of skin contact, wash immediately with soap and water.[10] If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[10] Never induce vomiting.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2,5-difluoro-4-(morpholin-4-yl)aniline represents a strategically designed chemical building block with high potential for application in pharmaceutical and materials science research. Its synthesis is achievable through robust and scalable chemical reactions. By leveraging the unique properties conferred by its difluoro and morpholine substituents, this compound serves as a valuable platform for the development of novel molecules with tailored biological and physical characteristics. This guide provides the essential technical knowledge for its synthesis, characterization, and safe handling, empowering researchers to utilize this scaffold in their discovery programs.

References

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2024). ResearchGate. Available at: https://www.researchgate.

- 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. Benchchem. Available at: https://www.benchchem.com/product/b601338

- 2,4-Difluoroaniline 99. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/265306

- Synthesis of 2,5-difluoroaniline. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-2-5-difluoroaniline

- 2,5-Difluoroaniline. Linjiang Chemical. Available at: http://www.linjiangchem.com.cn/product/2-5-difluoroaniline.html

- 2,5-Difluoroaniline. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/67775

- 4-Fluoro-3-(morpholin-4-yl)aniline. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/39239626

- 3-Fluoro-4-morpholinoaniline. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1485330

- 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Available at: https://www.cdhfinechemical.com/images/product/msds/2,4-DIFLUORO%20ANILINE.pdf

- 2,4-Difluoroaniline. Chem-Impex. Available at: https://www.chemimpex.com/products/01309

- 2,5-Difluoro-4-nitroaniline. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/235930

- 2,5-difluoro-4-(2-methoxyethoxy)aniline. PubChemLite. Available at: https://pubchemlite.org/compound/CID63597591

- N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/25222038

- Synthesis method of 2-fluorine-4-substituted aminoaniline. Google Patents. Available at: https://patents.google.

- 4-Morpholinoaniline. Chemsrc. Available at: https://www.chemsrc.com/en/cas/2524-67-6_1188476.html

- 4-Morpholinoaniline CAS#: 2524-67-6. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8853006.htm

- Synthesis routes of 4-Morpholinoaniline. Benchchem. Available at: https://www.benchchem.com/synthesis-route/B114313

- 3-Fluoro-4-morpholinoaniline. Ossila. Available at: https://www.ossila.com/products/3-fluoro-4-morpholinoaniline

Sources

- 1. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]

- 2. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]

- 9. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Sourcing and Validation of 2,5-Difluoro-4-(morpholin-4-yl)aniline

The following technical guide details the sourcing, validation, and handling of 2,5-difluoro-4-(morpholin-4-yl)aniline , a critical intermediate in the synthesis of next-generation kinase inhibitors.

Chemical Identity & Research Context

2,5-Difluoro-4-(morpholin-4-yl)aniline (CAS: 1238704-91-0 ) is a specialized fluorinated building block used primarily in the development of targeted small-molecule drugs.[1][2] Its structural motif—an electron-rich morpholine ring coupled with a difluoro-substituted aniline—is highly valued in medicinal chemistry for modulating metabolic stability and potency in FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor) inhibitors.

Key Chemical Specifications

| Parameter | Specification |

| Chemical Name | 2,5-Difluoro-4-(morpholin-4-yl)aniline |

| CAS Number | 1238704-91-0 |

| Molecular Formula | C₁₀H₁₂F₂N₂O |

| Molecular Weight | 214.21 g/mol |

| Purity Grade | Research Grade (>97% HPLC) |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Key Impurities | Regioisomers (3,5-difluoro), Defluorinated byproducts |

Strategic Sourcing Landscape

Unlike commodity chemicals, this intermediate is often "made-to-order" or held in low stock by catalog vendors. Researchers must distinguish between stock-holding distributors and custom synthesis houses .

Primary Suppliers (Verified Catalogs)

The following vendors list specific catalog entries for CAS 1238704-91-0.

| Supplier | Catalog ID | Purity | Stock Location | Notes |

| Accela ChemBio | SY201107 | 95%+ | Shanghai/San Diego | Primary synthesizer; often has batch data. |

| BLD Pharm | BD01016709 | 97% | Shanghai/USA | Reliable for gram-scale; provides LCMS/HNMR. |

| Enamine | Inquire | 95% | Kyiv/Monmouth Jct. | Excellent for building block libraries; check lead time. |

| Combi-Blocks | Inquire | 95%+ | San Diego | Good for rapid US delivery if in stock. |

Sourcing Tip: If the amine (CAS 1238704-91-0) is out of stock, request the Nitro Precursor (CAS 2689-39-6 , 4-(2,5-difluoro-4-nitrophenyl)morpholine). This precursor is more stable and can be reduced to the aniline in-house using standard hydrogenation (H₂/Pd-C) or Iron/Ammonium Chloride reduction.

Synthesis & Validation Workflow

To ensure scientific integrity, you must validate the identity of incoming material. The fluorine substitution pattern is prone to regioisomerism during synthesis, making ¹⁹F NMR essential.

Synthesis Pathway (Retrosynthetic Analysis)

The industrial route typically proceeds via nucleophilic aromatic substitution (

Figure 1: Standard synthesis route. The 4-position fluorine is most activated for substitution due to the para-nitro group.

Quality Control (QC) Protocol

Upon receipt, perform the following "Self-Validating" checks:

-

¹H NMR (DMSO-d₆):

-

Look for the morpholine peaks: ~3.0 ppm (triplet, N-CH₂) and ~3.7 ppm (triplet, O-CH₂).

-

Aromatic protons: Two distinct signals (singlets or multiplets depending on F-coupling) corresponding to protons at C3 and C6.

-

Amine protons: Broad singlet around 4.5–5.0 ppm (

).[3]

-

-

¹⁹F NMR (Critical):

-

You must observe two distinct signals .

-

If you see three signals or complex multiplets inconsistent with a 2,5-substitution pattern, the material may be contaminated with the 2,4-difluoro isomer (from non-selective

).

-

-

LC-MS:

-

Expected Mass:

. -

Check for the Nitro precursor (

) indicating incomplete reduction.

-

Handling & Safety (EHS)

Warning: Fluorinated anilines are toxic if swallowed, inhaled, or absorbed through the skin. They may cause methemoglobinemia.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines oxidize (darken) over time; if the solid is dark brown/black, repurify via silica plug filtration before use.

-

PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle only in a fume hood.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into drains.

References & Verified Sources

-

Accela ChemBio. Product Catalog: 2,5-Difluoro-4-morpholinoaniline (SY201107). Retrieved from

-

BLD Pharm. Product Specification: CAS 1238704-91-0.[1][2][4] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary: Morpholinoaniline Derivatives. Retrieved from

-

Chemical Book. CAS 1238704-91-0 Search Results. Retrieved from

-

BenchChem. Synthesis of Fluoroanilines: Comparative Routes. Retrieved from

Sources

- 1. 1610690-08-8|(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol|BLD Pharm [bldpharm.com]

- 2. 2689-39-6|4-(2-Fluoro-4-nitrophenyl)morpholine|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 84000-72-6,4-methylpentan-2-yl chloroformate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Methodological & Application

Application Notes & Protocols: Advanced Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoroanilines

Introduction: The Fluoroaniline Conundrum in SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science, enabling the construction of complex aryl ethers, amines, and thioethers.[1][2][3] The reaction classically proceeds via an addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4][5] The subsequent departure of a leaving group restores aromaticity.

A peculiar, yet powerful, aspect of SNAr chemistry is the reactivity order of halogens as leaving groups: F > Cl > Br > I.[6] This is counterintuitive to leaving group ability in SN2 or SN1 reactions. The paradox is resolved by understanding the rate-determining step: the initial nucleophilic attack. The supreme electronegativity of fluorine powerfully polarizes the ipso-carbon, lowering the activation energy for this first step and stabilizing the resulting Meisenheimer complex.[6][7][8] Since the C-F bond cleavage is not rate-limiting, fluorine's poor leaving group ability is kinetically irrelevant.[4]

This brings us to the central challenge addressed in this guide: fluoroanilines. The presence of an amino group—a potent electron-donating group (EDG)—on the aromatic ring counteracts the electronic requirements for classical SNAr. EDGs destabilize the negatively charged Meisenheimer intermediate, rendering the ring "unactivated" and generally inert to nucleophilic attack under standard conditions. This guide provides an in-depth exploration of modern, field-proven protocols that overcome this inherent limitation, enabling the efficient functionalization of fluoroanilines. We will focus on catalytic strategies that redefine the scope of SNAr on these challenging, yet synthetically valuable, substrates.

Core Mechanism: A Visual Primer

The traditional SNAr pathway provides a foundational understanding for all subsequent protocols. The stability of the Meisenheimer intermediate is paramount and is favored by the presence of electron-withdrawing groups (EWGs) at the ortho and para positions.

Caption: The classical two-step addition-elimination SNAr mechanism.

Part 1: Catalytic Concerted SNAr (CSNAr) with Organic Superbases

Recent mechanistic studies have revealed that many SNAr reactions, particularly on less-activated rings, do not proceed through a stable Meisenheimer intermediate but rather via a concerted (CSNAr) pathway.[9][10][11] This discovery has opened new avenues for activating traditionally unreactive substrates. The use of an organic superbase, such as t-Bu-P4, exemplifies this modern approach.

Expertise & Rationale: The t-Bu-P4 catalyst operates through a dual-activation mechanism.[1][12] It is a potent, non-nucleophilic phosphazene base that can deprotonate a wide range of weak acid nucleophiles (e.g., alcohols, amines, thiols) to generate highly reactive anionic species in situ. Simultaneously, the protonated superbase, [t-Bu-P4H]⁺, can activate the fluoroarene towards nucleophilic attack via hydrogen bonding, effectively lowering the transition state energy without needing strong EWGs on the ring.[12] This method is powerful because it allows for the use of electron-neutral and even some electron-rich fluoroarenes.[1]

Data Presentation: Substrate & Nucleophile Scope

The following table summarizes the successful application of the t-Bu-P4 catalytic system on various fluoroarenes, demonstrating its broad utility.

| Fluoroarene Substrate | Nucleophile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluoroanisole | Phenylacetonitrile | t-Bu-P4 (20 mol%) | Toluene | 80 | 18 | 94 | [12] |

| 4-Fluorotoluene | 4-Chlorophenol | t-Bu-P4 (20 mol%) | Toluene | 80 | 18 | 96 | [12] |

| 4-Fluoroaniline | Benzylamine | t-Bu-P4 (20 mol%) | Toluene | 100 | 24 | 78 | [1][12] |

| 1-Fluoronaphthalene | Thiophenol | t-Bu-P4 (20 mol%) | Toluene | 80 | 18 | 99 | [12] |

Detailed Protocol 1: Superbase-Catalyzed N-Arylation of 4-Fluoroaniline

This protocol details the reaction of 4-fluoroaniline with benzylamine, a representative example of C-N bond formation on an electron-rich fluoroarene.

Materials:

-

4-Fluoroaniline (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

t-Bu-P4 solution (0.8 M in hexane, 0.2 equiv)

-

Anhydrous Toluene

-

4 Å Molecular Sieves (activated)

-

Oven-dried vial with a Teflon-lined cap

-

Standard glassware for workup and purification

Experimental Workflow Diagram:

Caption: General experimental workflow for catalytic SNAr reactions.

Step-by-Step Methodology:

-

Preparation (under inert atmosphere, e.g., in a glovebox):

-

To an oven-dried 4 mL vial equipped with a magnetic stirrer bar, add 4-fluoroaniline (e.g., 0.20 mmol, 22.2 mg).

-

Add activated 4 Å molecular sieves (approx. 100 mg). The sieves are crucial for trapping the HF byproduct, which can otherwise inhibit the catalyst.[12]

-

Add anhydrous toluene (0.3 mL) followed by benzylamine (1.1 equiv, 0.22 mmol, 23.6 mg).

-

Finally, add the t-Bu-P4 solution (0.2 equiv, 0.04 mmol, 50 µL of 0.8 M solution in hexane).

-

-

Reaction:

-

Seal the vial tightly with the Teflon-lined cap.

-

Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture vigorously for 24 hours. Monitor reaction progress by TLC or LC-MS if desired.

-

-

Workup:

-

After 24 hours, remove the vial from the heat and allow it to cool to room temperature, then place it in an ice bath (0 °C).

-

Carefully uncap the vial and quench the reaction by adding saturated aqueous NH₄Cl solution (1 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

-

Purification:

-

Combine the organic layers and wash with brine (1 x 10 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-benzylated aniline product.

-

Part 2: Transition-Metal-Catalyzed SNAr of Fluoroanilines

For substrates that remain challenging even for superbase catalysis, transition metal catalysis offers a powerful alternative. This approach does not rely on activating the ring via EWGs but instead activates the C-F bond through coordination to a metal center.

Expertise & Rationale: Ruthenium(II) complexes, for example, can associate with the fluoroarene to form a η⁶-arene complex. This complexation renders the aromatic ring significantly more electron-poor and thus highly susceptible to nucleophilic attack.[13] The catalytic cycle involves association of the catalyst with the fluoroarene, nucleophilic attack, and subsequent dissociation of the product, regenerating the catalyst. A key challenge in developing this chemistry was achieving efficient arene exchange between the product and the starting material to ensure catalytic turnover. This method has successfully been applied to non-activated fluoroarenes, including a fluoroaniline derivative.

Detailed Protocol 2: Ru-Catalyzed Amination of 4-Fluoroaniline

This protocol is adapted from pioneering work on the catalytic SNAr of non-activated fluoroarenes.

Materials:

-

4-Fluoroaniline (1.0 equiv)

-

Morpholine (2.0 equiv)

-

[Ru(p-cymene)Cl₂]₂ (catalyst, 5 mol %)

-

NaBArF₄ (co-catalyst/activator, 10 mol %)

-

Potassium carbonate (K₂CO₃, base, 2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Schlenk flask or sealed tube

Step-by-Step Methodology:

-

Preparation (under inert atmosphere):

-

To a Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (0.05 equiv) and NaBArF₄ (0.10 equiv).

-

Add 4-fluoroaniline (1.0 equiv), morpholine (2.0 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

-

Reaction:

-

Seal the flask and place it in a preheated oil bath at 120 °C.

-

Stir the mixture for 24-48 hours. The reaction progress can be monitored by GC-MS or LC-MS.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography to isolate the desired 4-(morpholino)aniline.

-

Concluding Remarks for the Research Professional

The functionalization of fluoroanilines via nucleophilic aromatic substitution is no longer a synthetic dead end. The protocols detailed herein, moving beyond classical SNAr limitations, leverage modern catalytic principles to activate these historically challenging substrates. The organic superbase approach offers operational simplicity and broad nucleophile scope under metal-free conditions, while transition-metal catalysis provides a potent alternative for particularly recalcitrant systems. By understanding the underlying causality—be it dual activation by a superbase or π-complexation by a metal—the synthetic chemist is empowered to rationally select and optimize conditions for the successful synthesis of highly functionalized aniline derivatives, accelerating discovery in drug development and materials science.

References

-

Shigeno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146, 32452-32462. [Link]

-

Shigeno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH. [Link]

-

Otsuka, M., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexes. Chemical Communications. [Link]

-

Otsuka, M., et al. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru eta6-arene complexes. Semantic Scholar. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Wang, L., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]

-

BYJU'S. (2022). Nucleophilic Aromatic Substitution. [Link]

-

Wu, J., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry. [Link]

-

Pliego, J. R. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Journal of the American Chemical Society, 126(33), 10452-10461. [Link]

-

Organic Chemistry Portal. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

-

Cole, M. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17163-17171. [Link]

-

Nishimura, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1401. [Link]

-

University of Bristol. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Ritter, T., et al. (2019). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 52(2), 434-444. [Link]

-

Ison, J. (2021). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. [Link]

-

ResearchGate. (2011). The nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dinitrobenzene 1 and ethanol to give the benzene 2. [Link]

-

Hough, S. E. (2019). Regioselective, Nucleophilic Activation of C-F Bonds in o-Fluoroanilines. VTechWorks. [Link]

-

Gunnoe, T. B., et al. (2016). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. Organometallics, 35(8), 1141-1144. [Link]

-

Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

-

Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

Sources

- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. communities.springernature.com [communities.springernature.com]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase [organic-chemistry.org]

- 13. semanticscholar.org [semanticscholar.org]

Application Note: Chemoselective Reduction of 2,5-Difluoro-4-Morpholinonitrobenzene

Executive Summary

The reduction of 2,5-difluoro-4-morpholinonitrobenzene to its corresponding aniline (2,5-difluoro-4-morpholinoaniline ) is a pivotal transformation in the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors) and oxazolidinone antibiotics. While nitro reduction is a standard organic transformation, this specific substrate presents a unique chemoselectivity challenge : the preservation of the carbon-fluorine (C-F) bonds in the presence of reducing agents.

Standard catalytic hydrogenation (H₂/Pd-C) often leads to hydrodefluorination (HDF), resulting in mono-fluoro or des-fluoro impurities that are difficult to separate. This Application Note details two validated protocols:

-

Protocol A (Primary): Iron-mediated reduction (Fe/NH₄Cl), offering superior chemoselectivity and minimal defluorination.

-

Protocol B (Alternative): Controlled Catalytic Hydrogenation, optimized for scale but requiring strict kinetic control.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Chemoselectivity Challenge

The target substrate contains three functional groups sensitive to redox conditions:

-

Nitro group (-NO₂): The desired site of reduction (

). -

Aryl Fluorides (Ar-F): Susceptible to hydrogenolysis (C-F cleavage) under transition-metal catalysis, particularly at the ortho positions relative to the electron-donating morpholine ring.

-

Morpholine Ring: Generally stable, but the nitrogen lone pair increases electron density on the ring, altering the reduction potential.

Reaction Pathway & Side Products

The reduction proceeds through nitroso and hydroxylamine intermediates. The critical failure mode is the competing hydrodefluorination pathway, often catalyzed by Palladium or Platinum surfaces.

Figure 1: Reaction pathway highlighting the risk of hydrodefluorination (HDF) during the reduction process.

Protocol A: Iron-Ammonium Chloride Reduction (Recommended)

This method utilizes zero-valent iron (Fe⁰) activated by ammonium chloride. It is a heterogeneous single-electron transfer (SET) process. It is highly recommended for gram-to-kilogram scale synthesis due to its operational simplicity and negligible defluorination risk [1, 2].

Materials

-

Substrate: 2,5-difluoro-4-morpholinonitrobenzene (1.0 equiv)

-

Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)

-

Electrolyte/Activator: Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol / Water (4:1 v/v)

-

Workup: Ethyl Acetate (EtOAc), Sodium Sulfate (Na₂SO₄), Celite 545.

Step-by-Step Methodology

-

Activation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl (5.0 equiv) in water. Add Ethanol and Iron powder.[1][2]

-

Pre-heating: Heat the suspension to 60°C for 15 minutes to activate the iron surface (etching of oxide layer).

-

Addition: Add the nitro substrate (1.0 equiv) portion-wise over 20 minutes. Caution: Reaction is exothermic.

-

Reflux: Increase temperature to 80°C (Reflux) . Stir vigorously (800 RPM) to ensure suspension of iron particles.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC every 30 minutes. Reaction is typically complete in 2–4 hours .

-

Checkpoint: Look for the disappearance of the yellow nitro spot and appearance of the fluorescent aniline spot.

-

-

Hot Filtration: While still hot (approx. 50°C), filter the mixture through a pad of Celite 545 to remove iron oxide sludge. Wash the cake with hot Ethanol.

-

Note: Do not let the mixture cool completely before filtration, or the product may crystallize in the iron sludge.

-

-

Concentration: Evaporate the filtrate under reduced pressure to remove Ethanol.

-

Extraction: Dilute the aqueous residue with water and extract with EtOAc (3x).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate to yield the crude aniline.

Quantitative Data Summary (Method A)

| Parameter | Value | Notes |

| Yield | 88 - 95% | High recovery due to clean conversion. |

| Purity (HPLC) | >98% | Minimal defluorination observed (<0.1%). |

| Reaction Time | 2 - 4 Hours | Dependent on agitation efficiency. |

| Temp | 80°C | Reflux required for complete conversion. |

Protocol B: Catalytic Hydrogenation (High Throughput)

This method is faster and cleaner (no iron sludge) but requires strict control to prevent defluorination. It is suitable for automated parallel synthesis or when iron contamination is a downstream concern [3].

Critical Process Parameters (CPPs)

-

Catalyst: 5% Pt/C (sulfided) is preferred over Pd/C to reduce C-F cleavage activity. If Pd/C is used, use 1% loading.

-

Solvent: Methanol or Ethyl Acetate. Avoid acidic media.

-

Pressure: Atmospheric pressure (balloon) to 3 bar. Do not exceed 3 bar.

-

Additive: Diphenylsulfide (0.1 equiv) can be added to poison the catalyst against HDF activity if defluorination is observed.

Step-by-Step Methodology

-

Inerting: Purge the reaction vessel (autoclave or flask) with Nitrogen (N₂) for 5 minutes.

-

Loading: Add substrate (1.0 equiv) and 5% Pt/C (sulfided, 2 wt% loading relative to substrate) in Methanol.

-

Hydrogenation: Introduce Hydrogen (H₂) gas. Maintain vigorous stirring at 25°C (Room Temp) .

-

Warning: Higher temperatures (>40°C) significantly increase the rate of defluorination [4].

-

-

Kinetic Stop: Monitor consumption of H₂ or check HPLC every 30 minutes. Stop the reaction immediately upon consumption of theoretical H₂ (3 equiv).

-

Filtration: Filter over Celite under an inert atmosphere (Nitrogen blanket) to prevent catalyst ignition.

-

Concentration: Remove solvent to yield product.

Analytical Quality Control

To ensure the integrity of the 2,5-difluoro motif, specific analytical markers must be checked.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Marker: The defluorinated impurity will typically elute earlier than the target product due to increased polarity (loss of lipophilic F atom).

NMR Validation (¹H NMR in DMSO-d₆)

-

Target: Look for the characteristic splitting pattern of the aromatic protons.

-

2,5-Difluoro pattern: The aromatic protons at positions 3 and 6 should appear as distinct multiplets (often triplets of doublets) due to H-F and H-H coupling.

-

Defluorination Flag: Appearance of new aromatic signals or loss of F-C-H coupling complexity indicates side-reaction.

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Never distill the nitro starting material to dryness.

-

Anilines: Toxic by inhalation and skin absorption.[3] Can cause methemoglobinemia.[3][4] All operations must be performed in a fume hood [5].

-

Iron Waste: The iron sludge from Protocol A is pyrophoric when dry. Keep wet and dispose of as hazardous solid waste.

Workflow Visualization

Figure 2: Operational workflow for the Iron-mediated reduction (Protocol A).

References

-

Janakiramudu, D. B., et al. (2018). "Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study." ResearchGate.[5] Available at: [Link]

-

Liu, Y., et al. (2005).[2] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis. (Cited via ScienceMadness). Available at: [Link]

-

Stock, N., et al. (2025).[6] "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." ResearchGate.[5] Available at: [Link]

-

New Jersey Department of Health. (2017). "Hazardous Substance Fact Sheet: Nitrobenzene." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues of Fluoroanilines in Aqueous Buffers

Current Status: Operational Topic: Fluoroaniline Solubility & Formulation Audience: Medicinal Chemists, Formulation Scientists, Assay Development Leads

Introduction: The Fluorine Paradox

Fluoroanilines represent a unique challenge in aqueous formulation. While the introduction of fluorine atoms is a standard medicinal chemistry tactic to block metabolic oxidation and modulate binding affinity, it introduces two competing physicochemical hurdles:

-

Lipophilicity Spike: Fluorine is highly hydrophobic. Substituting hydrogen with fluorine increases the partition coefficient (logP), reducing native aqueous solubility.

-

Basicity Depression (The pKa Trap): Fluorine is strongly electron-withdrawing. This reduces the electron density on the aniline nitrogen, significantly lowering its pKa compared to aniline (pKa ~4.6).

The Result: At physiological pH (7.4), most fluoroanilines are neutral species . Unlike typical amines that can be protonated to form soluble salts, fluoroanilines often resist protonation at neutral pH, leading to "oiling out" or precipitation immediately upon dilution into biological buffers.

Module 1: Diagnosing the Issue (Oiling Out vs. Precipitation)

Before attempting a fix, you must identify the physical state of your failure mode. Most simple fluoroanilines are liquids at room temperature, not solids.

| Compound | Melting Point | Failure Mode in Buffer | Appearance |

| 4-Fluoroaniline | -1.9 °C | Oiling Out | Milky emulsion; micro-droplets. |

| 2-Fluoroaniline | -19.0 °C | Oiling Out | Milky emulsion; phase separation. |

| 2,4-Difluoroaniline | -7.5 °C | Oiling Out | Milky emulsion. |

| 3,4-Difluoroaniline | 22 °C | Oiling Out / Soft Solid | Waxy clumps or emulsion (temp dependent). |

| Pentafluoroaniline | 34-36 °C | Precipitation | Crystalline or amorphous solid. |

Diagnostic Step: If your buffer turns "cloudy" upon adding the fluoroaniline stock, view a droplet under a microscope (40x).

-

Spherical droplets: You have an emulsion (Oiling Out). Solution: Surfactants/Cyclodextrins.

-

Jagged/Geometric shapes: You have crystals (Precipitation). Solution: Cosolvents/Polymers.

Module 2: The pH/pKa Mismatch

FAQ: "I used the Hydrochloride salt, but it still precipitated in PBS. Why?"

Answer: This is a classic manifestation of the Common Ion Effect combined with Buffer Capacity .

-

The Salt: Fluoroaniline HCl is a solid salt and dissolves in pure water because the pH drops (often to pH < 3) where the molecule is protonated (

). -

The Buffer: PBS (pH 7.4) has a high buffering capacity.

-

The Crash: When you add the acidic salt solution to PBS, the buffer neutralizes the proton. Because the pKa of fluoroaniline is low (e.g., ~3.2 for 2-fluoroaniline), the equilibrium shifts almost entirely to the neutral free base .

-

The Result: The neutral free base exceeds its intrinsic solubility (

) and crashes out.

Quantitative Insight:

The solubility (

-

Scenario: 2-Fluoroaniline (pKa ≈ 3.[1]2) in PBS (pH 7.4).

-

Calculation:

.

Module 3: Solubilization Protocols

Protocol A: Cyclodextrin Complexation (The "Gold Standard")

Best for: Preventing oiling out in biological assays without toxic cosolvents.

Mechanism: The hydrophobic fluoroaniline ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is recommended over native

Step-by-Step:

-

Prepare Vehicle: Make a 20% (w/v) stock solution of SBE-β-CD (e.g., Captisol®) or HP-β-CD in water or buffer.

-

Prepare Compound: Dissolve fluoroaniline in 100% DMSO at 100x the final desired concentration.

-

Complexation:

-

Place the Cyclodextrin vehicle on a vortex mixer.

-

Slowly add the DMSO stock into the vortexing vehicle (1:100 dilution).

-

Critical: Do not add vehicle to DMSO; this causes local precipitation.

-

-

Equilibration: Sonicate for 10 minutes at room temperature to ensure inclusion complex formation.

Protocol B: The "Shifted pH" Screen (For Chemical Assays)

Best for: Non-biological assays where pH < 4 is acceptable.

Step-by-Step:

-

Check pKa: Identify the pKa of your specific fluoroaniline.

-

Target pH: Adjust your buffer to pH = pKa - 1.0 .

-

Example: For 2-fluoroaniline (pKa 3.2), target pH 2.2.

-

-

Verification: At this pH, 90% of the compound will be ionized (

), increasing solubility by ~10-fold compared to neutral pH.

Module 4: Troubleshooting Workflow

The following logic tree guides you through selecting the correct solubilization strategy based on your assay constraints.

Figure 1: Decision matrix for solubilizing fluoroanilines. Note that for biological assays, pH adjustment is rarely an option due to the low pKa of these compounds.

References

-

PubChem. 4-Fluoroaniline (Compound CID 9731). National Library of Medicine. Available at: [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2][3] Chemical Society Reviews, 37(2), 320-330. (Discusses lipophilicity and pKa modulation).

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2,5-difluoro-4-(morpholin-4-yl)aniline

Introduction: The Structural Challenge and Spectroscopic Solution

In the landscape of modern drug discovery and materials science, fluorinated aromatic amines serve as privileged scaffolds. The compound 2,5-difluoro-4-(morpholin-4-yl)aniline is a prime example, combining the electronic properties of a difluorinated benzene ring with the structural motif of a morpholine substituent. The precise and unambiguous confirmation of its chemical structure is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for this purpose.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,5-difluoro-4-(morpholin-4-yl)aniline. Moving beyond a simple peak list, we will dissect the spectrum by predicting signal patterns based on fundamental principles, comparing them with related structural analogs, and providing a robust experimental framework. This approach is designed to equip researchers with the expertise to not only interpret the spectrum of the title compound but also to tackle similar complex structures with confidence.

Section 1: Deciphering the Molecular Architecture through NMR

Before analyzing the experimental data, a theoretical prediction of the ¹H NMR spectrum provides a logical framework for our assignments. The structure contains four distinct proton environments: two aromatic protons, two sets of methylene protons on the morpholine ring, and the aniline amine protons.

Caption: Structure of 2,5-difluoro-4-(morpholin-4-yl)aniline with key proton groups highlighted.

The Aromatic Region (δ 6.0–7.5 ppm)

The two protons on the benzene ring (labeled H-3 and H-6 in IUPAC nomenclature) are in chemically distinct environments. Their signals are complicated by couplings to each other (H-H coupling) and to the two fluorine atoms (H-F coupling).

-

H-6: This proton is expected to appear upfield relative to H-3 due to the strong electron-donating effect of the adjacent aniline group. It will be split by the proton at C-3 (a four-bond meta-coupling, ⁴JHH, typically 2-3 Hz) and by the two fluorine atoms. The coupling to the ortho-fluorine at C-5 (³JHF) will be significant (typically 6-10 Hz), while the coupling to the meta-fluorine at C-2 (⁴JHF) will be smaller (typically 2-5 Hz). This should result in a complex multiplet, likely a doublet of doublets of doublets (ddd).

-

H-3: This proton is deshielded relative to H-6. It experiences coupling to H-6 (⁴JHH), the ortho-fluorine at C-2 (³JHF), and the para-fluorine at C-5 (⁵JHF, typically 0-3 Hz). This will also result in a complex multiplet.

The Morpholine Region (δ 3.0–4.0 ppm)

The morpholine ring adopts a chair conformation, making the axial and equatorial protons diastereotopic. However, rapid chair-flipping at room temperature often simplifies the spectrum.[1][2]

-

Methylene Protons adjacent to Nitrogen (CH₂-N, δ ~3.0-3.3 ppm): These four protons are deshielded by the adjacent nitrogen atom. They typically appear as a complex multiplet that can resemble a triplet due to the specific coupling constants in the ring system.[1][2]

-

Methylene Protons adjacent to Oxygen (CH₂-O, δ ~3.8-4.0 ppm): These four protons are further deshielded by the more electronegative oxygen atom and thus appear downfield from the CH₂-N protons. They also appear as a complex multiplet, often resembling a triplet.[3]

The Aniline Protons (NH₂, δ ~3.5-4.5 ppm)

The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[4] The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the NH₂ signal will disappear due to proton-deuterium exchange.

Section 2: A Comparative Analysis with Structural Analogs

To understand the influence of each substituent on the final spectrum, we compare our target molecule with simpler, related compounds. This comparative approach is essential for validating our spectral assignments.

Analog 1: 2,5-Difluoroaniline

This analog reveals the baseline spectrum of the aromatic core without the morpholine group. The electron-donating amine group dictates the proton chemical shifts and coupling patterns.

Analog 2: 4-Fluoro-N-phenylmorpholine (Hypothetical)

This hypothetical analog helps illustrate the typical morpholine signals and the effect of an N-aryl substitution without the added complexity of a second fluorine atom.

| Compound | Aromatic Protons (δ, ppm) | Morpholine Protons (δ, ppm) | Key Couplings (Hz) |

| 2,5-Difluoroaniline | H-3: ~6.88H-4: ~6.33H-6: ~6.44[5] | N/A | ³J(H3,F2) ≈ 10.6⁴J(H3,F5) ≈ 5.1³J(H4,F5) ≈ 8.1⁴J(H4,F2) ≈ 3.6³J(H6,F5) ≈ 9.6⁴J(H6,F2) ≈ 7.1[5] |

| 4-Fluoro-N-phenylmorpholine | AA'BB' system, ~6.8-7.1 | CH₂-N: ~3.1-3.3CH₂-O: ~3.8-3.9 | Ortho H-H: ~9.0Ortho H-F: ~9.0 |

| 2,5-difluoro-4-(morpholin-4-yl)aniline | H-3: Predicted ~6.9-7.1 (downfield)H-6: Predicted ~6.5-6.7 (upfield) | CH₂-N: Predicted ~3.0-3.2CH₂-O: Predicted ~3.8-3.9 | H-6: ³J(H6,F5) ~9-10; ⁴J(H6,F2) ~4-5; ⁴J(H6,H3) ~3H-3: ³J(H3,F2) ~10-11; ⁴J(H3,H6) ~3; ⁵J(H3,F5) ~1-2 |

Table 1: Comparison of expected ¹H NMR spectral data for the target compound and its structural analogs.

This comparison highlights that the introduction of the morpholine group at C-4 will likely cause a slight upfield shift of the adjacent aromatic proton (H-3) compared to a simple aniline, due to its electron-donating nature. The overall patterns, dominated by H-F couplings, will remain complex.

Section 3: Experimental Protocol and Analytical Workflow

Acquiring a high-quality, interpretable spectrum requires meticulous experimental technique. The following protocol is a self-validating system designed for accuracy and reproducibility.

Detailed Experimental Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2,5-difluoro-4-(morpholin-4-yl)aniline directly into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ can be used, but be aware that the NH₂ protons will exchange more rapidly.

-

Add 1-2 µL of a tetramethylsilane (TMS) internal standard (0 ppm).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow, symmetrical peak shape for the TMS or solvent residual peak. A good shim is critical for resolving the complex H-F couplings.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Parameters: Use a 90° pulse, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds.

-

Number of Scans: For a sample of this concentration, 16 to 64 scans should provide an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals. Set the integration of one of the morpholine signals (e.g., the downfield multiplet) to 4H as a reference.

-

Analytical Workflow Diagram

The following workflow ensures a systematic approach from sample to validated structure.

Caption: A systematic workflow for the acquisition and analysis of the ¹H NMR spectrum.

Section 4: Putting It All Together: Interpreting the Spectrum

Based on the principles and comparative data discussed, the annotated ¹H NMR spectrum of 2,5-difluoro-4-(morpholin-4-yl)aniline in CDCl₃ at 400 MHz would be interpreted as follows:

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Approx. Coupling Constants (J, Hz) | Assignment | Rationale |

| ~6.95 | 1H | ddd | ³JHF ≈ 11.0, ⁴JHH ≈ 3.0, ⁵JHF ≈ 1.5 | H-3 (Aromatic) | Downfield aromatic proton, shows large ortho H-F coupling, small meta H-H coupling, and very small para H-F coupling. |

| ~6.60 | 1H | ddd | ³JHF ≈ 9.8, ⁴JHF ≈ 4.5, ⁴JHH ≈ 3.0 | H-6 (Aromatic) | Upfield aromatic proton due to NH₂ donation. Shows large ortho H-F coupling, smaller meta H-F coupling, and meta H-H coupling. |

| ~3.88 | 2H | br s | - | NH₂ | Broad, exchangeable signal. Position is variable. Confirmed by D₂O exchange. |

| ~3.85 | 4H | t (apparent) | J ≈ 4.8 | -O-CH₂ -CH₂-N | Downfield morpholine protons adjacent to electronegative oxygen. Appears as a triplet due to the AA'XX' system.[1][2] |

| ~3.08 | 4H | t (apparent) | J ≈ 4.8 | -O-CH₂-CH₂ -N | Upfield morpholine protons adjacent to nitrogen. |

Table 2: Annotated peak list and interpretation for 2,5-difluoro-4-(morpholin-4-yl)aniline.

Conclusion